

Physical and chemical properties of 2,3,4,5-tetrachlorobzenenamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3,4,5-Tetrachloroaniline*

Cat. No.: *B044146*

[Get Quote](#)

Technical Guide: 2,3,4,5-Tetrachlorobzenenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,4,5-tetrachlorobzenenamine, also known as **2,3,4,5-tetrachloroaniline**. This document includes key data, experimental protocols, and relevant biological information to support research and development activities.

Core Physical and Chemical Properties

2,3,4,5-Tetrachlorobzenenamine is a chlorinated aromatic amine. Its structure and key properties are summarized below.

Physical Properties

The physical characteristics of 2,3,4,5-tetrachlorobzenenamine are presented in Table 1. It is a colorless to slightly yellow crystalline solid with low solubility in water but better solubility in common organic solvents^[1]. There is a noted discrepancy in the reported melting point, with values of 118 °C and 132-135 °C cited in the literature^{[1][2]}.

Table 1: Physical Properties of 2,3,4,5-Tetrachlorobzenenamine

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ Cl ₄ N	[2][3]
Molecular Weight	230.91 g/mol	[3]
Appearance	Colorless to slightly yellow crystalline solid	[1]
Melting Point	118 °C or 132-135 °C	[1][2]
Boiling Point	325.5 ± 37.0 °C (Predicted)	[1]
Solubility	Low in water; soluble in common organic solvents	[1]

Chemical Properties

2,3,4,5-Tetrachlorobzenenamine is relatively stable at room temperature. However, it may undergo hazardous reactions when heated or exposed to strong oxidizing agents[1]. As an aromatic amine, the amino group can undergo diazotization reactions[4].

Spectral Data

The spectral characteristics of 2,3,4,5-tetrachlorobzenenamine are crucial for its identification and characterization. A summary of available spectral data is provided in the tables below.

Table 2: ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~7.0-7.5	Singlet	Aromatic Proton (1H)
~4.0-5.0	Broad Singlet	Amine Protons (-NH ₂) (2H)

Note: Predicted chemical shifts based on the structure and general values for aromatic amines. Actual values may vary depending on the solvent and experimental conditions.

Table 3: ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~140-145	C-NH ₂
~120-135	C-Cl
~115-125	C-H
Note: Predicted chemical shifts based on the structure and general values for substituted benzenes.	

Table 4: IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3300-3500	N-H stretch (asymmetric and symmetric)
3000-3100	Aromatic C-H stretch
1600-1650	N-H bend
1400-1500	Aromatic C=C stretch
1000-1200	C-N stretch
600-800	C-Cl stretch
Note: These are characteristic absorption ranges for the functional groups present in the molecule.	

Table 5: Mass Spectrometry Data

m/z	Interpretation
229, 231, 233	Molecular ion (M^+) cluster due to chlorine isotopes
194, 196, 198	$[M-Cl]^+$
159, 161	$[M-2Cl]^+$
124	$[M-3Cl]^+$
Note: The presence of four chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.	

Experimental Protocols

Synthesis of 2,3,4,5-Tetrachlorobenzenamine

2,3,4,5-Tetrachlorobenzenamine is typically synthesized via the reduction of its nitro precursor, 2,3,4,5-tetrachloronitrobenzene^{[4][5]}. A general method for the reduction of nitroaromatic compounds using iron powder is described below, which can be adapted for this specific synthesis^[6].

Step 1: Synthesis of 2,3,4,5-Tetrachloronitrobenzene (Precursor)

A patented method involves the chlorination of 2,4,5-trichloronitrobenzene^[7].

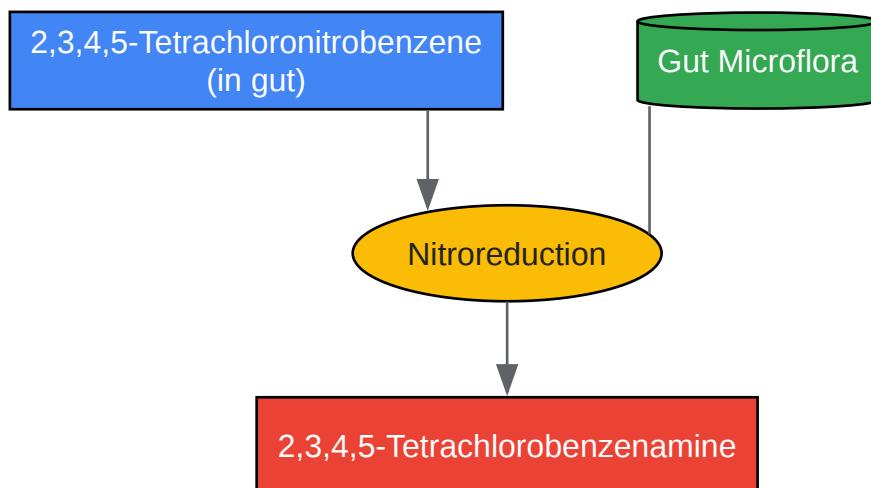
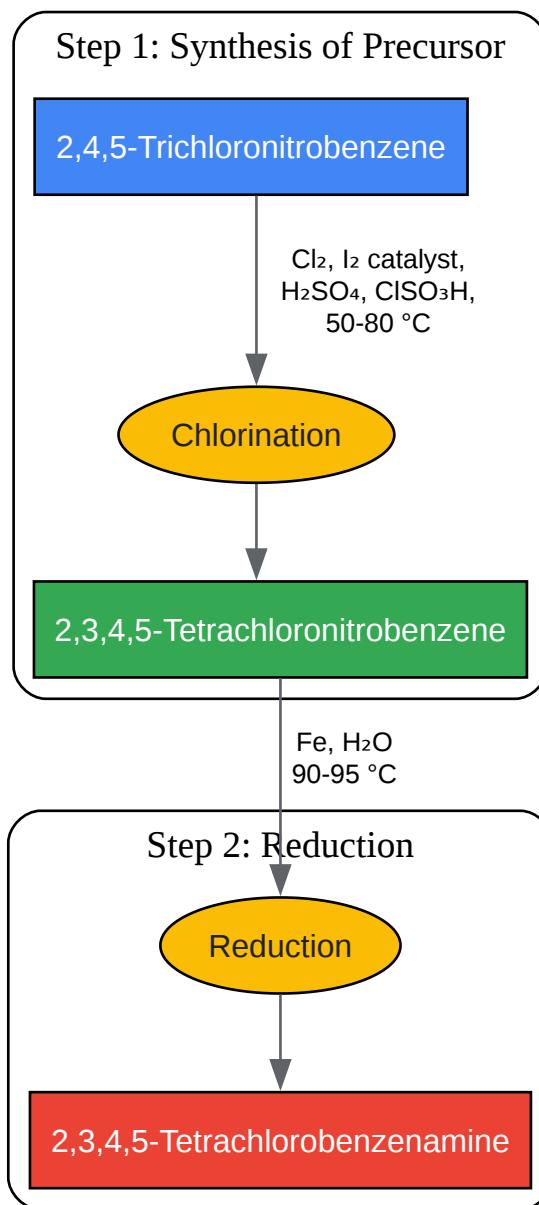
- Materials: 2,4,5-trichloronitrobenzene, concentrated sulfuric acid, chlorosulfonic acid, 1,2-dichloroethane, iodine, and chlorine gas.
- Procedure:
 - In a suitable reactor, dissolve 2,4,5-trichloronitrobenzene in a mixture of concentrated sulfuric acid and chlorosulfonic acid, using 1,2-dichloroethane as a cosolvent.
 - Add a catalytic amount of iodine.

- Introduce chlorine gas into the reaction mixture while maintaining the temperature between 50 and 80 °C.
- Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
- Upon completion, the reaction mixture is worked up by separation, purification, and crystallization to yield 2,3,4,5-tetrachloronitrobenzene.

Step 2: Reduction to 2,3,4,5-Tetrachlorobenzenamine

- Materials: 2,3,4,5-tetrachloronitrobenzene, iron powder, water, and a suitable organic solvent for extraction (e.g., ethyl acetate).
- Procedure:
 - To a reaction vessel equipped with a stirrer and a reflux condenser, add iron powder and water.
 - Heat the mixture to 90-95 °C with vigorous stirring.
 - Gradually add the 2,3,4,5-tetrachloronitrobenzene in portions to control the exothermic reaction.
 - Monitor the reaction by gas chromatography (GC) until the starting material is consumed.
 - After the reaction is complete, cool the mixture slightly.
 - Extract the product with ethyl acetate.
 - Filter the mixture to remove iron and iron oxides.
 - Separate the organic layer and evaporate the solvent to obtain the crude 2,3,4,5-tetrachlorobenzenamine.

Purification



The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Biological Relevance and Signaling Pathways

2,3,4,5-Tetrachlorobzenenamine is a known metabolite of the corresponding nitro compound, 2,3,4,5-tetrachloronitrobenzene[4]. The metabolic transformation primarily occurs in the gut, where the nitro group is reduced to an amine by the action of intestinal microflora[4]. This is a common metabolic pathway for nitroaromatic compounds[4].

The absorbed 2,3,4,5-tetrachloronitrobenzene can also be metabolized into glucuronide and ethereal sulfate conjugates[4].

Mandatory Visualizations

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 2,3,4,5-Tetrachloroaniline Solution - Analytical Standard at Best Price [nacchemical.com]
- 3. 2,3,4,5-Tetrachloroaniline | C6H3Cl4N | CID 12466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4,5-Tetrachloronitrobenzene | C6HCl4NO2 | CID 13428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3,4,5-Tetrachloronitrobenzene | 879-39-0 | Benchchem [benchchem.com]
- 6. 2,4,5-Trichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. CN102863340A - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2,3,4,5-tetrachlorobenzenamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044146#physical-and-chemical-properties-of-2-3-4-5-tetrachlorobenzenamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com